Oracine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

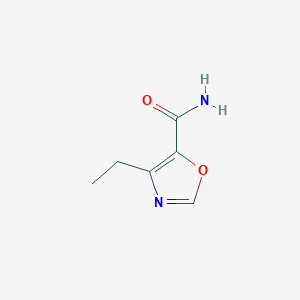

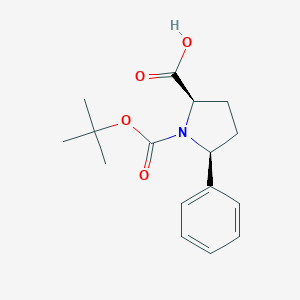

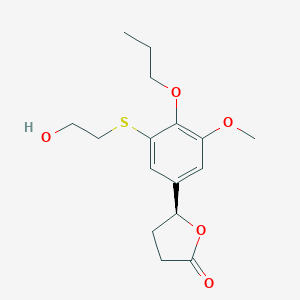

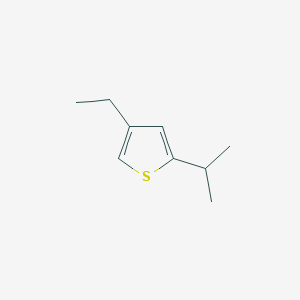

Oracin, également connu sous le nom chimique de 6-[2-(2-hydroxyéthyl)aminoéthyl]-5,11-dioxo-5,6-dihydro-11H-indéno[1,2-c]isoquinoléine, est un médicament cytostatique prometteur actuellement en essais cliniques. Il a été développé par l’Institut de recherche en pharmacie et en biochimie de Prague. Oracin inhibe la biosynthèse des acides nucléiques et des protéines dans les cellules tumorales cultivées et a montré une efficacité significative dans la réduction du poids tumoral dans divers modèles de cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Oracin peut être synthétisé par un procédé en plusieurs étapes impliquant la condensation de dérivés d’indénoisoquinoléine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau indénoisoquinoléine : Cette étape implique la cyclisation de précurseurs appropriés en milieu acide.

Introduction de groupes fonctionnels : Les groupes hydroxyéthyle et aminoéthyle sont introduits par des réactions de substitution nucléophile.

Étapes d’oxydation et de réduction : Ces étapes sont cruciales pour obtenir la stéréochimie et l’orientation des groupes fonctionnels souhaitées.

Méthodes de production industrielle : La production industrielle d’oracin implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction. L’utilisation de catalyseurs et de solvants est également optimisée pour améliorer l’efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions : Oracin subit plusieurs types de réactions chimiques, notamment :

Substitution : Les réactions de substitution nucléophile sont utilisées dans la synthèse d’oracin pour introduire des groupes fonctionnels.

Réactifs et conditions courantes :

Agents réducteurs : Les enzymes dépendantes du NADPH sont couramment utilisées pour la réduction d’oracin.

Agents oxydants : L’oxydation enzymatique est facilitée par des oxydoréductases spécifiques.

Principaux produits :

11-Dihydrooracin : Le principal métabolite formé par la réduction d’oracin.

Dérivés oxydés : Diverses formes oxydées d’oracin sont observées au cours de son métabolisme.

4. Applications de la recherche scientifique

Oracin a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Oracin has a wide range of applications in scientific research:

Chemistry: Oracin is used as a model compound to study stereospecific reduction and oxidation reactions.

Biology: It serves as a tool to investigate the role of carbonyl-reducing enzymes in metabolic pathways.

Industry: The compound is used in the development of new purification strategies for carbonyl-reducing enzymes.

Mécanisme D'action

Oracin exerce ses effets en inhibant les topoisomérases I et II de l’ADN, qui sont essentielles à la réplication de l’ADN et à la division cellulaire. En stabilisant le complexe covalent formé entre l’ADN et les topoisomérases, oracin empêche la religation des brins d’ADN, ce qui entraîne l’inhibition de la prolifération cellulaire . De plus, oracin subit une réduction métabolique en 11-dihydrooracin, qui est catalysée par les aldo-céto réductases .

Comparaison Avec Des Composés Similaires

Oracin est structurellement et pharmacologiquement apparenté à d’autres dérivés d’indénoisoquinoléine, comme la mitoxantrone. oracin présente des propriétés uniques de réduction et d’oxydation stéréospécifiques qui le distinguent d’autres composés similaires .

Composés similaires :

Mitoxantrone : Un agent antinéoplasique anthracenedione ayant un mécanisme d’action similaire.

Doxorubicine : Un autre agent anticancéreux qui inhibe la topoisomérase II mais diffère dans sa structure chimique et ses voies métaboliques.

La stéréospécificité unique d’Oracin et son potentiel en tant que médicament cytostatique en font un composé précieux pour la recherche et le développement futurs dans le domaine de l’oncologie.

Propriétés

Numéro CAS |

148317-76-4 |

|---|---|

Formule moléculaire |

C20H18N2O3 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione |

InChI |

InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2 |

Clé InChI |

LRHPCRBOMKRVOA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

| 148317-76-4 | |

Synonymes |

11-dihydrooracin 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride oracin oracine oracine hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)

![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)